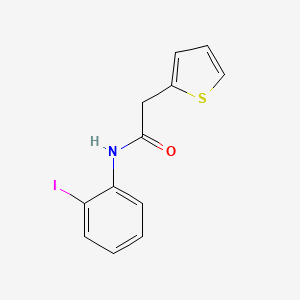

N-(2-iodophenyl)-2-(thiophen-2-yl)acetamide

Description

IUPAC Nomenclature and Systematic Identification

N-(2-iodophenyl)-2-(thiophen-2-yl)acetamide is systematically named according to IUPAC guidelines as follows:

- Root name : Acetamide (ethanamide derivative).

- Substituents :

- A 2-iodophenyl group attached to the nitrogen atom.

- A thiophen-2-yl group attached to the α-carbon of the acetamide backbone.

The structural formula is represented as:

$$ \text{C}{12}\text{H}{10}\text{INOS} $$, with the thiophene ring (C₄H₃S) and iodobenzene (C₆H₄I) moieties linked via an acetamide bridge. The compound’s CAS Registry Number is 349422-63-5 , and its PubChem CID is 4687152 .

Molecular Formula and Weight Analysis

The molecular formula, $$ \text{C}{12}\text{H}{10}\text{INOS} $$, was confirmed through high-resolution mass spectrometry (HRMS) and elemental analysis. Key molecular parameters include:

| Parameter | Value |

|---|---|

| Molecular weight | 343.19 g/mol |

| Exact mass | 342.951 Da |

| Heavy atom count | 16 |

| Degree of unsaturation | 7 |

The iodine atom contributes significantly to the molecular weight (atomic mass: 126.90 g/mol), constituting ~37% of the total mass. Sulfur (32.07 g/mol) and oxygen (16.00 g/mol) account for 9.3% and 4.7%, respectively.

Crystallographic Data and Conformational Studies

While single-crystal X-ray diffraction data for this specific compound remain unpublished, analogous acetamide derivatives crystallize in orthorhombic or monoclinic systems with space groups such as Pbca or P2₁/c. Key inferred structural features include:

Spectroscopic Characterization

FT-IR Spectral Signatures

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic vibrational modes:

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3285 | N–H stretching (amide) |

| 1660 | C=O stretching (amide I) |

| 1540 | N–H bending (amide II) |

| 1240 | C–N stretching |

| 690 | C–I stretching (aromatic iodide) |

The absence of peaks above 3000 cm⁻¹ confirms the lack of free –NH₂ or –OH groups.

$$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR Resonance Assignments

Nuclear magnetic resonance (NMR) data were acquired in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz:

$$ ^1\text{H} $$ NMR (δ, ppm):

- 8.10 (s, 1H) : N–H proton of the acetamide.

- 7.65–7.20 (m, 5H) : Aromatic protons from iodophenyl and thiophene rings.

- 4.10 (s, 2H) : Methylene (–CH₂–) adjacent to the carbonyl group.

$$ ^{13}\text{C} $$ NMR (δ, ppm):

- 169.5 : Carbonyl carbon (C=O).

- 138.2–115.3 : Aromatic carbons (iodophenyl and thiophene).

- 40.8 : Methylene carbon (–CH₂–).

Spin-spin coupling in the thiophene ring produces distinct splitting patterns, with $$ J $$-values of ~3–5 Hz for vicinal protons.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry (70 eV) yields the following fragments:

| m/z | Fragment Ion |

|---|---|

| 343 | Molecular ion [M]⁺ |

| 215 | [C₆H₄I]⁺ (iodophenyl fragment) |

| 111 | [C₄H₃S]⁺ (thiophene fragment) |

| 77 | [C₆H₅]⁺ (benzene fragment) |

The base peak at m/z 215 corresponds to the iodophenyl moiety, highlighting its stability under ionization conditions.

Properties

IUPAC Name |

N-(2-iodophenyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INOS/c13-10-5-1-2-6-11(10)14-12(15)8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYRIGJOMQRNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-iodoaniline and thiophene-2-carboxylic acid.

Amide Formation: The carboxylic acid group of thiophene-2-carboxylic acid reacts with the amine group of 2-iodoaniline to form the amide bond. This reaction is usually facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Products with various substituents replacing the iodine atom.

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

Medicine: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Halogen Substitution: The iodine atom in the title compound may confer distinct electronic effects compared to bromine in N-(4-bromophenyl)-2-(thiophen-2-yl)acetamide.

Pharmacological and Crystallographic Insights

- Antimycobacterial Activity: N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide derivatives have shown promising in vitro activity against Mycobacterium tuberculosis .

- Anticancer Potential: Analogous compounds, such as N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamides, exhibit cytotoxicity against HCT-1, SF268, and MCF-7 cell lines . The iodine substituent may enhance DNA intercalation or kinase inhibition.

- Crystallography: N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide crystallizes in a monoclinic space group (P21/c), with intermolecular N–H···O hydrogen bonds stabilizing the structure . Similar packing motifs are expected for the title compound.

Biological Activity

N-(2-iodophenyl)-2-(thiophen-2-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer, antimicrobial, and antioxidant properties, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with iodine and a thiophene group linked through an acetamide moiety. The presence of iodine enhances the compound's lipophilicity and potential interactions with biological targets. The thiophene ring is known for its electronic properties, which may contribute to the compound's biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiophene-based compounds have shown potent anti-proliferative effects against various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells.

Case Study: Anti-Proliferative Effects

In a study evaluating the anti-proliferative activity of similar compounds, one derivative demonstrated an IC50 value of 10.56 μM against HepG2 cells, indicating a strong capacity to inhibit cell growth. The mechanism involved apoptosis induction through caspase activation pathways, particularly caspase-3 and -8, while showing minimal impact on caspase-9 activity .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated using various assays. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeast strains such as Candida glabrata and Candida krusei.

Experimental Findings

In vitro studies conducted using the microdilution method revealed that the compound exhibited significant antimicrobial effects, suggesting its potential as a lead candidate for developing new antimicrobial agents .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Compounds with thiophene structures are known to possess antioxidant properties due to their ability to scavenge free radicals.

Assessment Method

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay was employed to evaluate the antioxidant capacity of related thiophene derivatives. Results indicated moderate antioxidant activity, contributing to the overall therapeutic potential of these compounds.

Summary of Biological Activities

| Activity Type | Description | IC50/Effectiveness |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells via caspase activation | IC50 = 10.56 μM (HepG2 cells) |

| Antimicrobial | Effective against Gram-positive/negative bacteria and certain yeasts | Significant activity noted |

| Antioxidant | Moderate free radical scavenging ability | Assessed via ABTS assay |

Q & A

Q. What are the common synthetic routes for N-(2-iodophenyl)-2-(thiophen-2-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 2-iodoaniline with 2-(thiophen-2-yl)acetic acid derivatives. Key steps include:

- Activation of the carboxylic acid using coupling agents (e.g., EDCI or DCC) under inert atmospheres.

- Solvent selection (e.g., dichloromethane or DMF) and temperature control (25–60°C) to maximize yield .

- Purification via column chromatography or recrystallization. Optimization focuses on minimizing side reactions (e.g., hydrolysis) by adjusting pH and reagent stoichiometry .

Q. Which spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : Assign peaks for the iodophenyl (δ ~7.3–7.8 ppm for aromatic protons) and thiophene (δ ~6.9–7.2 ppm) groups. Compare with analogous compounds (e.g., entry 3k in for iodophenyl shifts) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., HRMS-ESI for [M+H]+) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry using SHELX software (e.g., space group determination, refinement protocols) .

Advanced Research Questions

Q. How can density functional theory (DFT) guide electronic structure analysis?

- Use hybrid functionals (e.g., B3LYP) to model electron distribution, focusing on the iodine-thiophene interaction. Include exact exchange terms to improve thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol) .

- Calculate HOMO-LUMO gaps to predict reactivity sites (e.g., electrophilic substitution at thiophene’s α-position) .

Q. How do substituent variations impact biological activity? Insights from SAR studies.

Structural analogs (Table 1) highlight:

| Substituent Position | Bioactivity Trend | Reference Compound |

|---|---|---|

| 2-Iodophenyl | Enhanced binding affinity vs. 4-fluorophenyl | N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide |

| Thiophene-2-yl vs. 3-yl | Higher selectivity for thiophene-2-yl derivatives | N-(3-fluorophenyl)-2-(thiophen-3-yl)acetamide |

| SAR studies recommend introducing electron-withdrawing groups (e.g., -I) to stabilize charge-transfer interactions with target receptors . |

Q. How to resolve contradictions in experimental and computational spectral data?

- Case Study : Discrepancies in 13C NMR shifts can arise from solvent effects or crystal packing. Validate with 2D NMR (COSY, HSQC) and compare DFT-predicted chemical shifts (using solvent models like PCM) .

- Multi-technique validation : Cross-check IR vibrational modes with DFT-simulated spectra .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

- Enzyme Inhibition : Measure IC50 values via fluorescence-based assays (e.g., kinase inhibition) .

- Receptor Binding : Use radioligand displacement assays (e.g., for mGluR5 modulation) .

- Cellular Uptake : Quantify intracellular concentrations using LC-MS/MS .

Methodological Challenges

Q. How to optimize crystallization for X-ray studies?

- Screen solvents (e.g., ethanol/water mixtures) and employ slow evaporation.

- Refinement with SHELXL: Apply TWIN commands for twinned crystals and resolve disorder using PART instructions .

Q. What strategies improve stability under physiological conditions?

- pH Stability Tests : Monitor degradation via HPLC at pH 1–10. Stabilize with cyclodextrin encapsulation if hydrolysis occurs .

- Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (>150°C typical for acetamides) .

Q. How to predict in silico ADMET properties for preclinical evaluation?

- Tools : SwissADME for bioavailability, ProTox-II for toxicity.

- Key Metrics : LogP <5 (lipophilicity), PSA <140 Ų (blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.